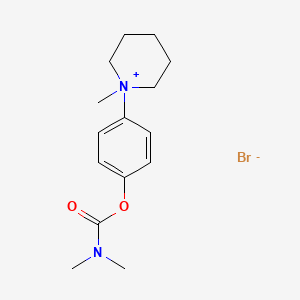
N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) is a complex organic compound that features a piperidinium core substituted with a hydroxyphenyl group and a dimethylcarbamate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) typically involves multiple steps. One common route includes the reaction of 4-hydroxybenzaldehyde with N-methylpiperidine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with dimethylcarbamoyl chloride to form the final ester compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the piperidinium core can interact with biological receptors. The dimethylcarbamate ester moiety can undergo hydrolysis to release active intermediates that modulate biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Hydroxyphenyl)piperidine: Lacks the methyl and carbamate groups, resulting in different chemical properties.
N-Methylpiperidinium bromide: Lacks the hydroxyphenyl and carbamate groups, affecting its reactivity and applications.
Dimethylcarbamate esters: Similar ester functionality but different core structures.
Uniqueness
N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the hydroxyphenyl group enhances its ability to participate in specific interactions, while the piperidinium core provides structural stability.
Propriétés
Numéro CAS |
67361-02-8 |
|---|---|
Formule moléculaire |
C15H23BrN2O2 |
Poids moléculaire |
343.26 g/mol |
Nom IUPAC |
[4-(1-methylpiperidin-1-ium-1-yl)phenyl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C15H23N2O2.BrH/c1-16(2)15(18)19-14-9-7-13(8-10-14)17(3)11-5-4-6-12-17;/h7-10H,4-6,11-12H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
HPDZOKZEPGUZKU-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=O)OC1=CC=C(C=C1)[N+]2(CCCCC2)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





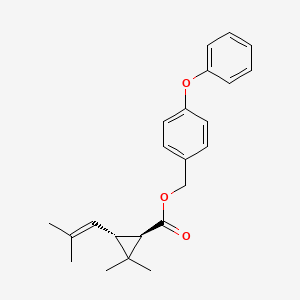
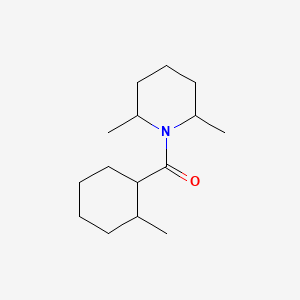
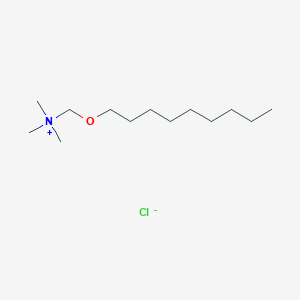
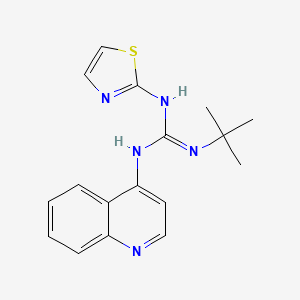
![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
phosphanium bromide](/img/structure/B14458486.png)
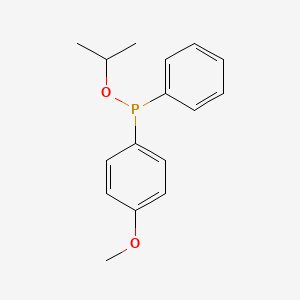
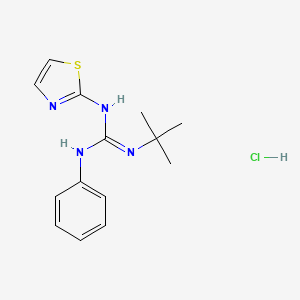

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)

